molecular formula C16H20Br2N4OS B4777208 (4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone

(4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone

Cat. No.: B4777208
M. Wt: 476.2 g/mol
InChI Key: NBXONDUSQICMRI-UHFFFAOYSA-N
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Description

(4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone is a complex organic compound featuring a thienyl group substituted with bromine atoms, a pyrazolyl group, and a piperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone typically involves multi-step organic reactions. The initial step often includes the bromination of a thienyl precursor to introduce bromine atoms at the 4 and 5 positions. This is followed by the formation of the pyrazolyl group through cyclization reactions involving appropriate precursors. The final step involves the coupling of the pyrazolyl group with a piperazino moiety under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atoms can be reduced to hydrogen atoms under suitable conditions.

    Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group would yield sulfoxides or sulfones, while substitution of the bromine atoms could yield various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of thienyl and pyrazolyl groups with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone involves its interaction with specific molecular targets. The thienyl and pyrazolyl groups can interact with enzymes, receptors, or other proteins, modulating their activity. The piperazino moiety may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone include:

  • (4,5-dibromo-2-thienyl){4-[(1,3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone
  • (4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-3-yl)methyl]piperazino}methanone
  • (4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-5-yl)methyl]piperazino}methanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4,5-dibromothiophen-2-yl)-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Br2N4OS/c1-10-12(11(2)20(3)19-10)9-21-4-6-22(7-5-21)16(23)14-8-13(17)15(18)24-14/h8H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXONDUSQICMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN2CCN(CC2)C(=O)C3=CC(=C(S3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Br2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone
Reactant of Route 2
Reactant of Route 2
(4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone
Reactant of Route 3
Reactant of Route 3
(4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone
Reactant of Route 4
Reactant of Route 4
(4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone
Reactant of Route 5
Reactant of Route 5
(4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone
Reactant of Route 6
Reactant of Route 6
(4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone

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